molecular formula C21H28N4O4S B4880977 N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE

N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE

Cat. No.: B4880977
M. Wt: 432.5 g/mol
InChI Key: MYHATGYCPPREHL-UHFFFAOYSA-N
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Description

N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylpropylamine backbone, a piperazine ring, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE typically involves multiple steps, including the formation of the phenylpropylamine backbone, the introduction of the piperazine ring, and the attachment of the nitrophenyl group. Common synthetic routes may include:

    Formation of the Phenylpropylamine Backbone: This step often involves the reaction of benzyl chloride with methylamine under basic conditions to form 1-methyl-3-phenylpropylamine.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a cyclization reaction involving a diamine precursor and a sulfonium salt.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylpropylamine: A simpler analog with a similar backbone but lacking the piperazine and nitrophenyl groups.

    N-Methyl-phenethylamine: Another analog with a similar structure but different functional groups.

Uniqueness

N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE is unique due to its combination of a phenylpropylamine backbone, a piperazine ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-(4-phenylbutan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-17(8-9-18-6-4-3-5-7-18)22-20-16-19(10-11-21(20)25(26)27)23-12-14-24(15-13-23)30(2,28)29/h3-7,10-11,16-17,22H,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHATGYCPPREHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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